(2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
Overview
Description
The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that features a unique structure combining an indole moiety with a benzofuranone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. One common approach is the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the indole moiety can be reduced to form a saturated compound.
Substitution: The indole and benzofuranone rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated indole derivatives.
Substitution: Formation of halogenated indole or benzofuranone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel organic reactions.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known for its biological activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a promising lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in the manufacture of flexible plastic articles.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
The uniqueness of (2Z)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one lies in its combined indole and benzofuranone structure, which imparts distinct chemical and biological properties. This dual structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2Z)-2-[(1-ethylindol-3-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-3-21-11-13(15-6-4-5-7-16(15)21)9-18-20(23)19-12(2)8-14(22)10-17(19)24-18/h4-11,22H,3H2,1-2H3/b18-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAJBMSIORFCRF-NVMNQCDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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